
7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
説明
7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C9H9FN2O and its molecular weight is 180.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antiviral and anti-inflammatory properties, along with synthesis methods and structure-activity relationships (SAR).
The molecular formula of this compound is with a molecular weight of 180.18 g/mol. The compound features a bicyclic structure that contributes to its biological activity.
Biological Activity Overview
Research indicates that 3,4-dihydroquinoxalin-2-ones, including 7-fluoro-4-methyl derivatives, exhibit notable antiviral and anti-inflammatory activities.
Antiviral Activity
One of the most significant findings is the compound's potential as a non-nucleoside reverse-transcriptase inhibitor (NNRTI) against HIV-1. In clinical trials, related compounds have demonstrated:
- GW420867X :
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. For example:
- Estrogen Receptor Ligands :
Synthesis Methods
Recent advances in the synthesis of 3,4-dihydroquinoxalin-2-ones have included various methodologies such as:
- Chiral Pool Amino Acids : Utilizing enantiopure amino acids for more targeted synthesis.
- Michael Addition/Cyclization : A versatile method allowing for diverse functionalization.
- Photochemical Reduction : This method enables the generation of complex spirocyclic structures .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
Compound | Mechanism of Action | Target | Reported Activity |
---|---|---|---|
GW420867X | NNRTI | HIV-1 | IC50: 179 µM |
Hybrid Compound | NNRTI | HIV-1 | IC50: 118 µM |
Estrogen Receptor Antagonist | Anti-inflammatory | E2-NFKB | IC50: 118 nM |
Bradykinin B1 Receptor Antagonist | Anti-inflammatory | - | IC50: 0.12 nM |
This table summarizes key findings related to various derivatives of dihydroquinoxalinones and their respective biological activities.
Case Studies
Several studies have highlighted the effectiveness of these compounds in clinical settings:
- Clinical Trials for GW420867X : Demonstrated potent antiviral activity and safety in HIV-infected patients.
- Estrogen Receptor Studies : Investigated the anti-inflammatory potential through various receptor interactions, showing promise in treating inflammatory diseases.
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C9H9FN2O
- Molecular Weight : 180.18 g/mol
- IUPAC Name : 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
The compound features a bicyclic structure that contributes to its biological activity. The presence of the fluorine atom enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
Antiviral Activity
One of the most significant applications of this compound is its potential as an antiviral agent. Research indicates that derivatives of this compound can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), particularly against HIV-1.
- Case Study : The compound GW420867X, related to this compound, demonstrated potent antiviral activity in clinical trials involving HIV-infected patients. It was well-tolerated and showed significant efficacy as an NNRTI .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. Various derivatives exhibit significant inhibition of lipoxygenase enzymes, which are involved in inflammatory processes.
- Research Findings : In vivo studies have shown that certain derivatives can reduce inflammation effectively. For example, one derivative displayed an anti-inflammatory effect comparable to indomethacin in a carrageenan-induced edema model .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The following table summarizes key findings related to various derivatives and their respective biological activities:
Compound | Mechanism of Action | Target | Reported Activity |
---|---|---|---|
GW420867X | NNRTI | HIV-1 | IC50: 179 µM |
Hybrid Compound | NNRTI | HIV-1 | IC50: 118 µM |
Estrogen Receptor Antagonist | Anti-inflammatory | E2-NFKB | IC50: 118 nM |
Bradykinin B1 Receptor Antagonist | Anti-inflammatory | - | IC50: 0.12 nM |
Potential Applications in Drug Development
The unique properties of this compound make it a promising candidate for further development in various therapeutic areas:
- Antiviral Drugs : Given its effectiveness against HIV, derivatives could be further explored for broader antiviral applications.
- Anti-inflammatory Agents : Its ability to inhibit lipoxygenase suggests potential use in treating inflammatory diseases.
- Cancer Therapy : Some studies indicate that quinoxaline derivatives may also have anticancer properties due to their ability to modulate signaling pathways involved in tumor progression .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of quinoline derivatives, with fluorination as a critical step. For example, fluorinating agents like Selectfluor or DAST are used to introduce the fluorine atom. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is key to achieving >80% yield. Ethanol or THF as solvents and controlled pH (6–7) minimize side reactions like over-fluorination .
- Characterization : Post-synthesis, techniques such as H/C NMR and LC-MS confirm structure and purity. X-ray crystallography (as in ) resolves stereochemical ambiguities .
Q. How is the compound’s stability assessed under varying storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC monitoring detect degradation products. Photo-stability is tested via ICH Q1B guidelines using UV-Vis spectroscopy. Buffered solutions (pH 3–9) identify pH-sensitive functional groups (e.g., lactam ring hydrolysis) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodology : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., kinase or protease targets). Dose-response curves (1 nM–100 µM) determine IC. Positive controls (e.g., doxorubicin for cytotoxicity) validate assay robustness .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
- Methodology : Apply a 2 factorial design to test variables: temperature (60–100°C), catalyst loading (0.1–1.0 mol%), and solvent (THF vs. DMF). Response surface methodology (RSM) models interactions between factors. ANOVA identifies significant parameters (e.g., catalyst loading has a p-value <0.05) .
- Validation : Confirm optimal conditions via triplicate runs, achieving >90% yield with ≤5% impurities .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Methodology : Re-evaluate docking studies (e.g., AutoDock Vina) using updated protein structures (PDB) or molecular dynamics simulations (200 ns trajectories). Validate with SPR (surface plasmon resonance) to measure binding kinetics (k/k). Discrepancies may arise from solvation effects or protein flexibility .
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
- Methodology : Use CRISPR-Cas9 gene editing to knockout putative targets in cell lines. Metabolomics (LC-HRMS) and phosphoproteomics (TiO enrichment) identify pathway perturbations. In vivo PET imaging with F-labeled analogs tracks biodistribution .
Q. How to address discrepancies in crystallographic data versus NMR-based structural assignments?
- Methodology : Re-examine crystal packing effects via Hirshfeld surface analysis. Compare NOESY (NMR) data with DFT-optimized geometries (B3LYP/6-31G* level). Discrepancies in dihedral angles (>10°) may indicate conformational flexibility .
Q. Methodological Considerations for Data Interpretation
Q. What statistical approaches are suitable for analyzing dose-response relationships in heterogeneous cell populations?
- Methodology : Use nonlinear mixed-effects modeling (NLMEM) to account for inter-cell variability. Bootstrap resampling (n=1000 iterations) calculates 95% confidence intervals for EC. Outlier detection (Grubbs’ test) ensures data integrity .
Q. How to validate the compound’s selectivity across related enzymatic targets?
- Methodology : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) at 1 µM. Z’-factor >0.5 indicates assay robustness. Follow-up with ITC (isothermal titration calorimetry) to measure binding thermodynamics (ΔG, ΔH) for high-priority hits .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodology : Implement QbD (Quality by Design) principles, including PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring. Statistical process control (SPC) charts track critical quality attributes (CQAs), such as particle size (D90 <50 µm) .
特性
IUPAC Name |
7-fluoro-4-methyl-1,3-dihydroquinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12/h2-4H,5H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHJQEALGKKBER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。